molecular formula C8H4Cl2N2 B567999 1,6-Dichloro-2,7-naphthyridine CAS No. 1335053-95-6

1,6-Dichloro-2,7-naphthyridine

Cat. No.: B567999
CAS No.: 1335053-95-6
M. Wt: 199.034
InChI Key: LTXRMNQJZVJVER-UHFFFAOYSA-N
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Description

1,6-Dichloro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloro-2,7-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloropyridine with a suitable reagent under specific conditions. For instance, a solvent-free and catalyst-free synthesis method involves grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, bases, and oxidizing or reducing agents. Reaction conditions may vary, but they often involve the use of solvents like ethanol or water, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6-Dichloro-2,7-naphthyridine include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms and substituents .

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to other naphthyridine derivatives .

Properties

IUPAC Name

1,6-dichloro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRMNQJZVJVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CN=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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